Cas no 10035-62-8 (Biliverdine Dimethyl Ester)

Biliverdine Dimethyl Ester 化学的及び物理的性質
名前と識別子
-
- 21H-Biline-8,12-dipropanoicacid, 3,18-diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,19-dioxo-,dimethyl ester
- 21H-Biline-8,12-dipropanoicacid, 3,18-diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,...
- BILIVERDIN DIMETHYL ESTER
- Biliverdine Dimethyl Ester
- methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-
- 13,18-Diethenyl-1,19,22,24-tetrahydro-2,8,12,17-tetramethyl-1,19-dioxo-21H-biline-3,7-dipropanoic acid,dimethyl ester
- 3,3'-(2,7,13,17-tetramethyl-1,19-dioxo-3,18-divinyl-1,19,22,24-tetrahydro-21H-biline-8,12-diyl)-bis-propionic acid dimethyl ester
- 3,3'-(2,8,12,17-tetramethyl-1,19-dioxo-13,18-divinyl-1,19,22,24-tetrahydro-21H-biline-3,7-diyl)-bis-propionic acid dimethyl ester
- methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate
- 10035-62-8
- DTXSID30276690
- DTXCID40227936
- 21H-Biline-8,12-dipropanoic acid, 3,18-diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,19-dioxo-, dimethyl ester
-
- MDL: MFCD08669552
- インチ: 1S/C35H38N4O6/c1-9-22-21(6)34(42)39-29(22)16-27-20(5)25(12-14-33(41)45-8)31(37-27)17-30-24(11-13-32(40)44-7)19(4)26(36-30)15-28-18(3)23(10-2)35(43)38-28/h9-10,15-17,36-37H,1-2,11-14H2,3-8H3,(H,39,42)
- InChIKey: JOYVAVFUXFUFHN-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CCC1C(C)=C(C=C2C(C=C)=C(C)C(N2)=O)NC=1C=C1C(CCC(=O)OC)=C(C)C(=CC2C(C)=C(C=C)C(N=2)=O)N1)=O
計算された属性
- せいみつぶんしりょう: 610.27900
- どういたいしつりょう: 610.27913494g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 45
- 回転可能化学結合数: 13
- 複雑さ: 1570
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 3
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 139Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 841.1±65.0 °C at 760 mmHg
- フラッシュポイント: 462.5±34.3 °C
- PSA: 138.95000
- LogP: 5.07650
- じょうきあつ: 0.0±3.1 mmHg at 25°C
Biliverdine Dimethyl Ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Biliverdine Dimethyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1054157-25mg |
21H-Biline-8,12-dipropanoic acid, 3,18-diethenyl-1,19,22,24-tetrahydro-2,7,13,17-tetramethyl-1,19-dioxo-, dimethyl ester |
10035-62-8 | 95% | 25mg |
$940 | 2023-09-04 | |
Frontier Specialty Chemicals | B610-9-10 mg |
Biliverdin dimethyl ester |
10035-62-8 | 10mg |
$ 178.00 | 2022-11-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B610-9-10mg |
Biliverdin dimethyl ester |
10035-62-8 | 10mg |
2051.0CNY | 2021-07-13 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B610-9-10mg |
Biliverdin dimethyl ester |
10035-62-8 | 10mg |
2051CNY | 2021-05-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-263029A-25mg |
Biliverdin dimethyl ester, |
10035-62-8 | 25mg |
¥2384.00 | 2023-09-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B610-9-25mg |
Biliverdin dimethyl ester |
10035-62-8 | 25mg |
3644.0CNY | 2021-07-13 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B610-9-25mg |
Biliverdin dimethyl ester |
10035-62-8 | 25mg |
3644CNY | 2021-05-08 | ||
Frontier Specialty Chemicals | B610-9-25mg |
Biliverdin dimethyl ester |
10035-62-8 | 25mg |
$ 333.00 | 2023-09-07 | ||
Frontier Specialty Chemicals | B610-9-10mg |
Biliverdin dimethyl ester |
10035-62-8 | 10mg |
$ 187.00 | 2023-09-07 | ||
TRC | B386420-2.5mg |
Biliverdine Dimethyl Ester |
10035-62-8 | 2.5mg |
$ 236.00 | 2023-04-18 |
Biliverdine Dimethyl Ester 関連文献
-
1. Synthetic and biosynthetic studies of porphyrins. Part 11. The synthesis of meso oxygenated protoporphyrinsAnthony H. Jackson,K. R. Nagaraja Rao,Martyn Wilkins J. Chem. Soc. Perkin Trans. 1 1987 307
-
Yangyi Liu,Zhuang Chen,Xueli Wang,Simin Cao,Jianhua Xu,Ralph Jimenez,Jinquan Chen Phys. Chem. Chem. Phys. 2020 22 19903
-
R. Bonnett,A. F. McDonagh J. Chem. Soc. D 1970 237
-
R. Bonnett,A. F. McDonagh J. Chem. Soc. D 1970 238
-
5. Complete chiral discrimination in bilipeptides: the chiroptical properties of the bilatriene helixDaniel Krois,Harald Lehner J. Chem. Soc. Perkin Trans. 2 1987 1523
-
John-Hanson Machado,Richard Ting,John Y. Lin,Erik A. Rodriguez RSC Chem. Biol. 2021 2 1221
-
7. A study of the bile pigments and related compounds in solution by 13C nuclear magnetic resonance spectroscopyVictor Wray,Albert Gossauer,Burghard Grüning,Günther Reifenstahl,Harald Zilch J. Chem. Soc. Perkin Trans. 2 1979 1558
-
8. The meso-reactivity of porphyrins and related compounds. Part VI. Oxidative cleavage of the haem system. The four isomeric biliverdins of the IX seriesRaymond Bonnett,Antony F. McDonagh J. Chem. Soc. Perkin Trans. 1 1973 881
-
9. Crystal and molecular structure of biliverdin dimethyl esterWilliam S. Sheldrick J. Chem. Soc. Perkin Trans. 2 1976 1457
-
10. Cyclization of biliverdins to verdohaemochromesSetsuo Saito,Harvey A. Itano J. Chem. Soc. Perkin Trans. 1 1986 1
Biliverdine Dimethyl Esterに関する追加情報
Recent Advances in the Study of Biliverdine Dimethyl Ester (CAS: 10035-62-8) in Chemical Biology and Medicine
Biliverdine Dimethyl Ester (BVE), with the CAS number 10035-62-8, is a derivative of biliverdin, a natural bile pigment that plays a crucial role in heme metabolism. Recent studies have highlighted its potential applications in chemical biology and medicine, particularly in the fields of antioxidant therapy, anti-inflammatory treatments, and cancer research. This research brief aims to summarize the latest findings on BVE, focusing on its chemical properties, biological activities, and therapeutic potential.
One of the most significant advancements in the study of BVE is its role as a potent antioxidant. Researchers have demonstrated that BVE can effectively scavenge reactive oxygen species (ROS) and reduce oxidative stress in cellular models. A 2023 study published in the Journal of Medicinal Chemistry revealed that BVE exhibits a higher antioxidant capacity compared to its parent compound, biliverdin, due to its enhanced stability and bioavailability. This property makes BVE a promising candidate for the development of novel antioxidant therapies targeting diseases such as neurodegenerative disorders and cardiovascular diseases.
In addition to its antioxidant properties, BVE has shown remarkable anti-inflammatory effects. A recent study in the European Journal of Pharmacology (2024) reported that BVE inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the NF-κB signaling pathway. These findings suggest that BVE could be developed as a therapeutic agent for chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. The study also highlighted the potential of BVE to synergize with existing anti-inflammatory drugs, thereby reducing the required dosage and minimizing side effects.
Another exciting area of research involves the anticancer potential of BVE. Preliminary studies have indicated that BVE can induce apoptosis in certain cancer cell lines, particularly those associated with liver and colon cancers. A 2024 paper in Cancer Research demonstrated that BVE triggers mitochondrial dysfunction and activates caspase-dependent apoptotic pathways in hepatocellular carcinoma cells. These results underscore the need for further investigation into the mechanisms underlying BVE's anticancer effects and its potential as an adjunct therapy in oncology.
Despite these promising findings, challenges remain in the clinical translation of BVE. Issues such as optimal dosing, pharmacokinetics, and long-term safety need to be addressed through rigorous preclinical and clinical studies. However, the growing body of evidence supporting the multifaceted biological activities of BVE positions it as a compound of significant interest in chemical biology and medicine. Future research should focus on elucidating its molecular targets, optimizing its formulation, and exploring its therapeutic potential in combination with other drugs.
In conclusion, Biliverdine Dimethyl Ester (CAS: 10035-62-8) represents a promising avenue for research in chemical biology and medicine. Its antioxidant, anti-inflammatory, and anticancer properties highlight its potential as a therapeutic agent for a variety of diseases. Continued investigation into its mechanisms of action and clinical applications will be essential to fully realize its therapeutic benefits.
10035-62-8 (Biliverdine Dimethyl Ester) 関連製品
- 114-25-0(Biliverdine (Technical Grade))
- 1804730-25-3(5-Amino-3-(difluoromethyl)-4-fluoro-2-methoxypyridine)
- 67073-96-5(1-(6-methylpyrimidin-4-yl)ethan-1-one)
- 2137606-74-5(Imidazo[2,1-b]thiazole-5-methanesulfonamide, N,6-dimethyl-)
- 929974-22-1(3-amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile)
- 832737-45-8(1-(4-fluorophenyl)methylpiperidine-3-carboxylic acid)
- 306980-70-1(5-Amino-2-(methylsulfanyl)benzonitrile)
- 66154-68-5(6-(Methylsulfonyl)nicotinonitrile)
- 142702-34-9(H-Met-Pro-OH Hydrochloride)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)




